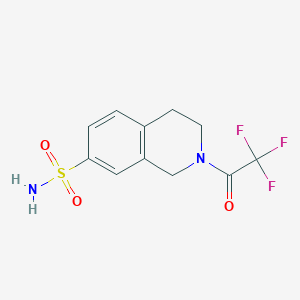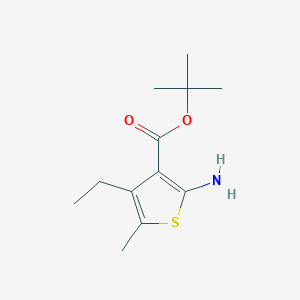
N-ethyl-2-fluoro-3-methylanilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-fluoro-3-methylanilinehydrochloride is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an ethyl group, a fluorine atom, and a methyl group attached to the aniline ring, along with a hydrochloride salt. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-fluoro-3-methylanilinehydrochloride typically involves the following steps:
N-ethylation: The starting material, 2-fluoro-3-methylaniline, is reacted with an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.
Formation of Hydrochloride Salt: The resulting N-ethyl-2-fluoro-3-methylaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-fluoro-3-methylanilinehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
N-ethyl-2-fluoro-3-methylanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-fluoro-3-methylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-fluoroaniline
- N-ethyl-3-methylaniline
- 2-fluoro-3-methylaniline
Uniqueness
N-ethyl-2-fluoro-3-methylanilinehydrochloride is unique due to the combination of its ethyl, fluoro, and methyl substituents on the aniline ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H13ClFN |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-3-11-8-6-4-5-7(2)9(8)10;/h4-6,11H,3H2,1-2H3;1H |
InChI Key |
IBLIQEJDWDUGTK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC(=C1F)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)










